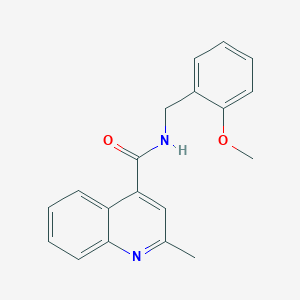![molecular formula C16H15BrN2O2S B5132755 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPTP hydrobromide and is known for its ability to induce Parkinsonism in humans. However, recent research has shown that MPTP hydrobromide has several other potential applications in the field of medicine.
Mecanismo De Acción
MPTP hydrobromide is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinsonism. The exact mechanism of MPP+ toxicity is not fully understood, but it is believed to involve oxidative stress, mitochondrial dysfunction, and inflammation.
Biochemical and Physiological Effects:
MPTP hydrobromide has several biochemical and physiological effects, including:
1. Dopaminergic neuron degeneration: MPTP hydrobromide induces selective degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinsonism.
2. Oxidative stress: MPTP hydrobromide induces oxidative stress in the brain, leading to the production of reactive oxygen species and damage to cellular components.
3. Inflammation: MPTP hydrobromide induces an inflammatory response in the brain, leading to the activation of microglia and the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP hydrobromide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective dopaminergic neuron degeneration: MPTP hydrobromide induces selective degeneration of dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease.
2. Reproducibility: MPTP hydrobromide-induced Parkinsonism is highly reproducible, making it a reliable model for studying the disease.
Limitations:
1. Non-specific toxicity: MPTP hydrobromide can induce toxicity in other cell types, making it difficult to study the specific effects on dopaminergic neurons.
2. Species differences: The effects of MPTP hydrobromide can vary between species, making it difficult to extrapolate findings from animal models to humans.
Direcciones Futuras
There are several future directions for research on MPTP hydrobromide, including:
1. Development of new therapies: MPTP hydrobromide-induced Parkinsonism can be used to test the efficacy of new therapies for Parkinson's disease.
2. Mechanism of toxicity: Further research is needed to understand the exact mechanism of MPP+ toxicity and how it leads to dopaminergic neuron degeneration.
3. Alternative animal models: The development of alternative animal models for Parkinson's disease may provide a better understanding of the disease and lead to the development of new therapies.
In conclusion, MPTP hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPTP hydrobromide in the field of medicine.
Métodos De Síntesis
The synthesis of MPTP hydrobromide involves the condensation of 4-methoxybenzaldehyde, thiourea, and 4-aminophenol in the presence of hydrobromic acid. The resulting compound is a yellow crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
MPTP hydrobromide has been extensively studied for its potential therapeutic applications. Some of the notable research areas include:
1. Parkinson's disease: MPTP hydrobromide is commonly used to induce Parkinsonism in animal models, which has led to a better understanding of the disease and the development of new therapies.
2. Cancer: Recent studies have shown that MPTP hydrobromide has anti-cancer properties and can induce apoptosis in cancer cells.
3. Neurodegenerative diseases: MPTP hydrobromide has been shown to have neuroprotective effects and can protect against neurodegeneration in animal models.
Propiedades
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S.BrH/c1-20-14-7-5-11(6-8-14)15-10-21-16(18-15)17-12-3-2-4-13(19)9-12;/h2-10,19H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCFGJCGJNBQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)